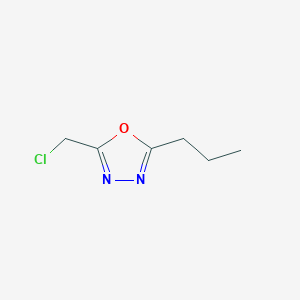

2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole

Descripción general

Descripción

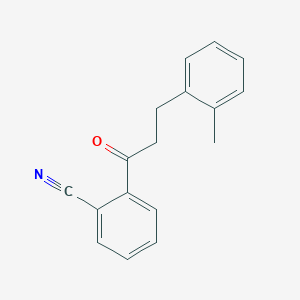

The compound “2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole” is a specific type of organic compound. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole or similar compounds often involves the use of o-anthranilic acids as starting materials . An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials has been described . Based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .Molecular Structure Analysis

The molecular structure of a compound like 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole can be analyzed using various techniques such as FT-IR and FT-Raman spectroscopy . These techniques allow for the determination of the optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, and Raman scattering activities .Chemical Reactions Analysis

The chemical reactions involving 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole or similar compounds can be complex. For example, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex gave indene derivatives in high yields . The regioselectivity depends on the steric nature of the substituent on the alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole can be determined using various techniques. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and other properties can be computed .Aplicaciones Científicas De Investigación

Synthesis Methods

On-Water, Catalyst-Free Synthesis : A green synthesis method for 2-aryl-1,3,4-oxadiazoles using hydrazides and 1,1-dichloro-2-nitroethene has been developed. This method is eco-friendly, featuring high yields, simple purification, water-based medium, energy efficiency, and no catalysts (Zhu et al., 2015).

Ultrasound-Promoted Synthesis : Alternative synthesis of 1,2,4-oxadiazoles via ultrasound irradiation provides better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011).

Pharmacological Properties

Anti-inflammatory and Anti-thrombotic Studies : Oxadiazole derivatives have shown potent anti-inflammatory and antithrombotic properties in both in-vitro and in-vivo studies, along with impressive inhibitory potential against COX-2 (Basra et al., 2019).

Apoptosis Inducers and Anticancer Agents : Certain oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents, demonstrating activity against various cancer cell lines (Cai et al., 2006).

Antimalarial Properties : Some oxadiazole derivatives have shown significant activity against Plasmodium berghei, a malaria-causing parasite, in mice (Hutt et al., 1970).

Material Science Applications

Photoluminescence Properties : Oxadiazole compounds exhibit strong purple fluorescence and can be used as luminescent materials (Tong, 2011).

Corrosion Inhibition : Newly synthesized oxadiazole derivatives have been tested as corrosion inhibitors on mild steel, showing high inhibition efficiency (Kalia et al., 2020).

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole or similar compounds can vary depending on the specific compound and its intended use. For example, mechlorethamine, an analogue of mustard gas and a prototype anticancer chemotherapeutic drug, is successful in clinical use and gave birth to the field of anticancer chemotherapy .

Safety and Hazards

Direcciones Futuras

The future directions for research on 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole or similar compounds are promising. For instance, the development of novel catalytic methods for SN-transformations has evolved into a flourishing and reviving area of research . This could lead to more versatile and sustainable approaches for SN-transformations .

Propiedades

IUPAC Name |

2-(chloromethyl)-5-propyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-2-3-5-8-9-6(4-7)10-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHVLRSXJZLWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639845 | |

| Record name | 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33575-93-8 | |

| Record name | 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614039.png)

![3-iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614061.png)